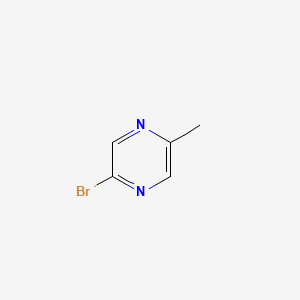

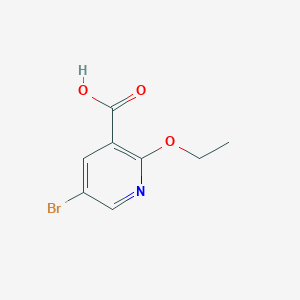

5-Bromo-2-ethoxynicotinic acid

Vue d'ensemble

Description

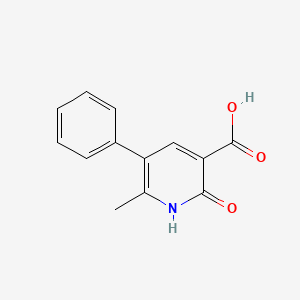

5-Bromo-2-ethoxynicotinic acid is a brominated derivative of nicotinic acid, which is a form of vitamin B3 or niacin. While the provided papers do not directly discuss 5-bromo-2-ethoxynicotinic acid, they do provide insights into similar compounds and their synthesis, which can be informative for understanding the chemical behavior and properties of 5-bromo-2-ethoxynicotinic acid.

Synthesis Analysis

The synthesis of brominated pyridine derivatives can be achieved through various methods. For instance, the bromination of 2-hydroxynicotinic acid to produce 5-bromo-2-hydroxynicotinic acid is carried out using sodium hypobromite, which is generated from sodium bromide and a commercial bleach solution. This method avoids the use of hazardous elemental bromine and yields a high purity product . Another synthesis approach for a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, involves multiple steps including regioselective methoxylation, oxidation, and nucleophilic substitution, culminating in bromination and hydrolysis to achieve the desired product . These methods highlight the importance of regioselectivity and the use of safer reagents in the synthesis of brominated pyridine compounds.

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives is characterized by the presence of a bromine atom attached to the pyridine ring, which can significantly influence the electronic properties of the molecule. The position of the bromine atom, as well as other substituents like methoxy or amino groups, can affect the reactivity and the potential for further chemical transformations .

Chemical Reactions Analysis

Brominated pyridine compounds can undergo various chemical reactions, including nucleophilic substitution and carboxylation. For example, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid has been demonstrated, leading to the formation of 6-aminonicotinic acid with high yield and selectivity . This reaction showcases the potential of brominated pyridine derivatives to participate in environmentally friendly reactions utilizing CO2 as a feedstock.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as bromine can affect the acidity of the compound, its solubility in various solvents, and its melting and boiling points. The papers provided do not offer specific data on the physical and chemical properties of 5-bromo-2-ethoxynicotinic acid, but the synthesis and reactions of similar compounds suggest that they are likely to have distinct properties that can be fine-tuned through chemical modifications .

Applications De Recherche Scientifique

Synthesis and Pharmaceutical Research

- 5-Bromo-2-ethoxynicotinic acid plays a role in the synthesis of various pharmaceutical compounds. For instance, it is used in the synthesis of 5-(2-amino-3-pyridyl)-2-thioxo-3H-1,3,4-oxadiazole derivatives, which exhibit anti-proliferative activity against human tumor cell lines (Liszkiewicz et al., 2003).

- This compound is also involved in the industrial-scale preparation of related compounds, indicating its utility in large-scale pharmaceutical processes (Haché et al., 2002).

Chemical Synthesis and Catalysis

- In chemical synthesis, 5-Bromo-2-ethoxynicotinic acid is used in the electrocatalytic synthesis of compounds like 6-aminonicotinic acid at silver cathodes under mild conditions, showcasing its versatility in electrochemistry (Gennaro et al., 2004).

- It also finds application in the synthesis of nucleoside analogs and DNA replication studies, contributing to our understanding of fundamental biological processes (Gross & Rabinowitz, 1969).

Antimicrobial and Antiviral Research

- Research has shown that derivatives of 5-Bromo-2-ethoxynicotinic acid, such as certain indole derivatives, possess significant antimicrobial activity against various bacterial and fungal strains, highlighting its potential in developing new antimicrobial agents (Ashok et al., 2015).

Material Science and Spectroscopy

- The compound is utilized in material science, particularly in spectroscopic studies like FT-IR, FT-Raman, NMR, and UV-Vis spectra analysis, aiding in the characterization of novel materials and providing insights into their physicochemical properties (Şaş et al., 2015).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

Propriétés

IUPAC Name |

5-bromo-2-ethoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-2-13-7-6(8(11)12)3-5(9)4-10-7/h3-4H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWLDXHCDXKRRTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626839 | |

| Record name | 5-Bromo-2-ethoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-ethoxynicotinic acid | |

CAS RN |

393184-78-6 | |

| Record name | 5-Bromo-2-ethoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B1289256.png)

![6-Azaspiro[2.5]octane](/img/structure/B1289259.png)